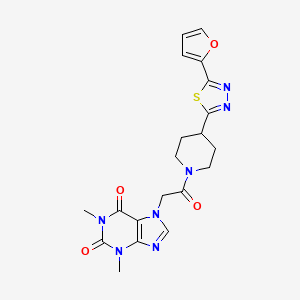

![molecular formula C12H13F3N2S B2813249 4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine CAS No. 281211-64-1](/img/structure/B2813249.png)

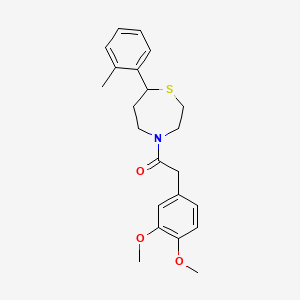

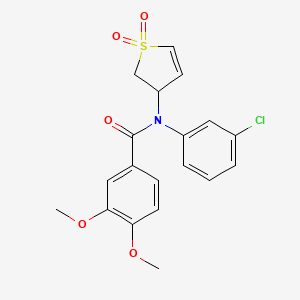

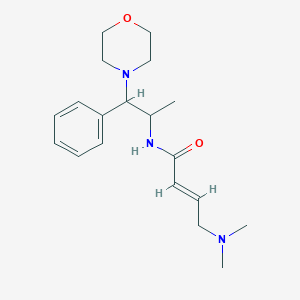

4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trifluoromethyl group-containing compounds are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . They are used in various fields, including the pharmaceutical and agrochemical industries .

Synthesis Analysis

The synthesis of trifluoromethyl group-containing compounds is a topic of interest for researchers across the world . Various methods of synthesizing these compounds have been reported .Molecular Structure Analysis

The molecular structure of trifluoromethyl group-containing compounds can be determined using various spectroscopic methods, such as FT-IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis

Trifluoromethyl group-containing compounds are used as intermediates in various chemical reactions . The trifluoromethyl group is strongly electron-withdrawing, which can affect the reactivity of the compound .Physical And Chemical Properties Analysis

Trifluoromethyl group-containing compounds have unique physicochemical properties due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications

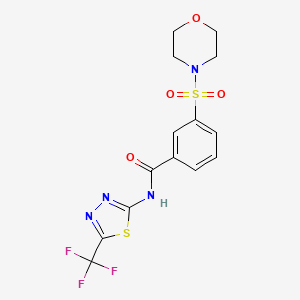

Coordination Compounds Synthesis

This compound has been involved in the synthesis of coordination compounds. For instance, Co(L)2, Ni(L)2, and Cu(L)2 were synthesized by template reactions from optically active ligands involving thiazol-2-yl-amine derivatives. These compounds show complex electronic spectra due to the distorted tetrahedral geometry of the metal atoms (Ramírez-Trejo et al., 2010).

Spectroscopic and Crystallographic Studies

Thiazol-2-yl-amine derivatives have been characterized in various studies using spectroscopic and crystallographic techniques. This includes the study of their tautomeric equilibria, crystal structure analyses, and the investigation of molecular conformation related to pharmaceutical and biological activities (Hayvalı et al., 2010).

Reactions with Nucleophiles

These compounds have been used to study reactions with various nucleophiles, leading to the formation of acyclic and heterocyclic derivatives. This type of research is crucial for developing new chemical entities with potential applications in medicinal chemistry (Sokolov & Aksinenko, 2010).

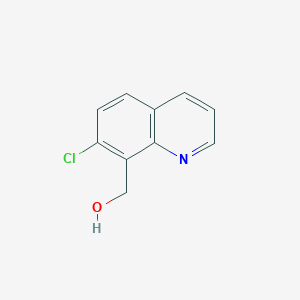

Applications in Material Science

One study reported the synthesis of a novel V-shaped molecule involving a thiazol derivative, demonstrating potential applications in material science like security ink due to its multi-stimuli response and morphology-dependent fluorochromism (Lu & Xia, 2016).

Polymer Modification

In another application, radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified through reactions with various amine compounds, including thiazol-2-amine derivatives, to form amine-treated polymers. These modified polymers exhibited increased thermal stability and promising biological activities, which are beneficial for medical applications (Aly & El-Mohdy, 2015).

Synthesis of Antimicrobial Compounds

Thiazol-2-amine derivatives have also been used in the synthesis of compounds with antimicrobial properties. For example, some newly synthesized compounds containing the thiazole moiety were tested against different microorganisms, indicating their potential in developing new antimicrobial agents (Abdelhamid et al., 2010).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-5H-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2S/c1-11(2)7-18-10(17-11)16-9-5-3-4-8(6-9)12(13,14)15/h3-6H,7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZBLFDLXGYQGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC(=N1)NC2=CC=CC(=C2)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2813168.png)

![N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2813171.png)

![2,2,2-trifluoroethyl N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}carbamate](/img/structure/B2813172.png)

![N-(4-chlorophenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2813183.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2813186.png)